molecular formula C16H30O2 B12609490 Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate CAS No. 872729-71-0

Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate

Cat. No.: B12609490
CAS No.: 872729-71-0
M. Wt: 254.41 g/mol
InChI Key: NUIYKITVEWTIBX-MGPQQGTHSA-N
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Description

Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate is a complex organic compound with the molecular formula C15H28O2. This compound is characterized by its unique structure, which includes multiple methyl groups and a double bond. It is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The compound’s multiple methyl groups and double bond also contribute to its reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

Methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate can be compared with other similar compounds such as:

    Methyl (2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoate: This compound has a similar structure but lacks the double bond present in this compound.

    Methyl (2R,4R,6R,8R)-2,4,6,8-tetramethyloctacosanoic acid methyl ester: This compound has a longer carbon chain and different physical properties.

The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of a double bond, which imparts distinct chemical and physical properties.

Properties

CAS No.

872729-71-0

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

methyl (4R,6R,8R)-2,4,6,8-tetramethylundec-2-enoate

InChI

InChI=1S/C16H30O2/c1-7-8-12(2)9-13(3)10-14(4)11-15(5)16(17)18-6/h11-14H,7-10H2,1-6H3/t12-,13-,14-/m1/s1

InChI Key

NUIYKITVEWTIBX-MGPQQGTHSA-N

Isomeric SMILES

CCC[C@@H](C)C[C@@H](C)C[C@@H](C)C=C(C)C(=O)OC

Canonical SMILES

CCCC(C)CC(C)CC(C)C=C(C)C(=O)OC

Origin of Product

United States

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